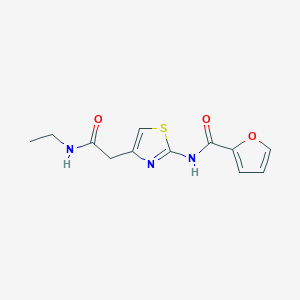

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-2-13-10(16)6-8-7-19-12(14-8)15-11(17)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJRDSUTPRSCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl isothiocyanate with ethylamine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial properties against various bacteria and fungi.

Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes critical for bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, it may interfere with DNA replication and repair mechanisms, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a thiazole-carboxamide scaffold with several analogs, but key differences in substituents influence its properties:

Key Observations:

- Electron-Withdrawing Groups : The nitro-furyl substituent in may increase reactivity but reduce stability compared to the target compound’s simpler furan-carboxamide .

- Molecular Weight : The target compound’s estimated molecular weight (~370) is comparable to (371.4), suggesting similar pharmacokinetic profiles.

Pharmacological Potential

- Antimicrobial Activity: Thiazole derivatives with nitro-furyl groups (e.g., ) exhibit antimicrobial properties, but the target compound’s ethylamino group may reduce toxicity compared to nitro substituents .

- Antitumor Potential: Compounds like and (p-tolylamino derivatives) suggest that thiazole-carboxamides with aromatic substituents may interact with cellular targets such as kinases or proteases .

Biological Activity

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antibacterial effects. The presence of the furan and carboxamide moieties further enhances its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines. In a study evaluating the cytotoxicity of thiazole derivatives, compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | Doxorubicin |

| Compound B | Jurkat | 1.98 ± 1.22 | Doxorubicin |

| Compound C | HT29 | <23.30 | Cisplatin |

Case Study : A study conducted on a series of thiazole derivatives revealed that molecular dynamics simulations indicated strong binding interactions with the Bcl-2 protein, suggesting a mechanism for inducing apoptosis in cancer cells . The presence of electron-donating groups was crucial for enhancing cytotoxic activity.

Antimicrobial Activity

In addition to anticancer properties, N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has demonstrated antimicrobial activity. Thiazole derivatives have been reported to possess good antibacterial potency against various pathogens, outperforming standard antibiotics like ampicillin and streptomycin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 0.040 µM |

| Compound E | S. aureus | 0.012 µg/mL |

| Compound F | Streptococcus pneumoniae | Not effective |

Case Study : A recent investigation highlighted the efficacy of thiazole derivatives in inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication . The interaction profile suggested that these compounds could serve as lead candidates for developing new antibacterial agents.

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole-containing compounds has provided insights into the structural features necessary for biological activity. Key findings include:

- Thiazole Ring : Essential for both anticancer and antimicrobial activities.

- Substituents : Electron-donating groups at specific positions enhance cytotoxicity and antimicrobial potency.

- Furan Moiety : Contributes to the overall stability and bioactivity of the compound.

Q & A

Q. What advanced techniques identify metabolites in preclinical models?

- Methodology :

- LC-HRMS : Liver microsome incubations (human/rat) with NADPH cofactor.

- Radiolabeling : C-tracing to track metabolic fate in urine/feces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.